1,4,8-Triazaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
CAS No. |
554435-42-6 |
|---|---|
Molecular Formula |
C8H17N3 |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,4,8-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C8H17N3/c1-2-8(6-9-3-1)7-10-4-5-11-8/h9-11H,1-7H2 |
InChI Key |
QCBIMALZSIQJGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)CNCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4,8 Triazaspiro 5.5 Undecane
Foundational Synthetic Routes to the Triazaspiro[5.5]undecane Core
The construction of the 1,4,8-triazaspiro[5.5]undecane scaffold, a key structural motif, relies on foundational synthetic methodologies that facilitate the formation of its unique spirocyclic system. These routes often involve the careful orchestration of cyclization reactions.
Multi-step Cyclization Strategies
The synthesis of the this compound core is often achieved through multi-step sequences. These strategies may begin with precursors like 1-Boc-4-piperidone. A known route involves a three-step synthesis to obtain a key amine intermediate. This is followed by alkylation with ethyl 2-bromoacetate and a subsequent reduction of a protecting group (Cbz) which also induces intramolecular cyclization to yield the spirocyclic intermediate. acs.org Another approach starts with the alkylation of 4,4-dimethylpiperidine. acs.org Acidic conditions can be employed to induce spirocyclization, forming the core structure.
The synthesis of related spirocycles, such as 1,3,8-triazaspiro[4.5]decane derivatives, has been achieved starting from the 1,7-dioxaspiro[5.5]undecane moiety of natural products. mdpi.comresearchgate.net This highlights the adaptability of starting materials in constructing spirocyclic systems.
Ring Formation through Reactions with Diamines and Carbonyl Reagents
A common and effective method for constructing the triazaspiro[5.5]undecane core involves the reaction of diamines with carbonyl-containing reagents. This type of cyclization is typically performed under controlled pH and temperature to ensure the desired ring formation. The use of protecting groups, such as the tert-butyl carbamate (B1207046) (Boc) group, is often necessary to manage the reactivity of functional groups during the synthesis.
For instance, the reaction of a bromoformylpiperidine with an appropriate alkylenediamine can lead to the formation of the triazaspiro[5.5]undecane skeleton. researchgate.net Similarly, the condensation of cyclic ketones with reagents like ethyl cyanoacetate, followed by a series of transformations including Michael addition and reduction, can be used to build the spirocyclic framework. thieme-connect.com
Advanced Synthetic Transformations for this compound Derivatives
Once the this compound core is established, a variety of advanced synthetic methods can be employed to introduce functional groups and build more complex derivatives. These transformations are essential for exploring the structure-activity relationships of these compounds.
Buchwald–Hartwig Cross-Coupling Applications
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. libretexts.org This reaction is frequently used to couple aryl halides with the nitrogen atoms of the this compound scaffold. acs.org For example, an aryl bromide can be coupled with a commercially available spirocycle intermediate, followed by deprotection to yield a secondary amine ready for further functionalization. acs.org The reaction conditions, including the choice of palladium catalyst and ligands, are critical for achieving high yields and can be adapted for a wide range of substrates. acs.orgarkat-usa.org
Table 1: Examples of Buchwald-Hartwig Cross-Coupling Reactions
| Aryl Halide | Spirocycle Intermediate | Catalyst System | Product | Reference |
| 4-Bromobenzyl bromide | tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | Pd Ruphos G4, Ruphos, Cs2CO3 | Arylated spirocycle | acs.org |
| Bromo aryl 26 | Spirocycle intermediate 33 | Not specified | Amine precursor | acs.org |
| Aryl bromides | Various amines | Pd(P(o-tolyl)3) or Pd(BINAP) | Arylamines | libretexts.org |
Nucleophilic Aromatic Substitution (SNAr) Methodologies
Nucleophilic aromatic substitution (SNAr) is another key strategy for modifying the this compound system. byjus.com This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, such as a nitrogen atom of the spirocycle. acs.org The presence of electron-withdrawing groups on the aromatic ring facilitates the reaction. byjus.com
In the synthesis of this compound derivatives, SNAr reactions are often performed after a Buchwald-Hartwig coupling and deprotection sequence. acs.org For instance, an intermediate amine can react with an activated pyrimidine (B1678525), such as 4,6-dichloropyrimidine (B16783), to introduce a new substituent. acs.orguzh.ch This method allows for the sequential introduction of different groups, providing access to a wide range of derivatives. acs.org
Table 2: Examples of SNAr Reactions in the Synthesis of this compound Derivatives
| Spirocycle Intermediate | Electrophile | Conditions | Product | Reference |
| Deprotected amine | 4,6-dichloro-pyrimidine | Et3N, iPrOH, 150 °C, microwave | Monosubstituted pyrimidine | acs.orguzh.ch |
| Monosubstituted pyrimidine | Appropriate amines | Not specified | Disubstituted pyrimidine | acs.org |
| Amine 44 | CDI | Not specified | Cyclized product | acs.org |
Reductive Amination Protocols
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is well-suited for the functionalization of this compound derivatives. epo.orggoogle.com This reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. google.com
In the context of this compound synthesis, reductive amination can be used to introduce substituents onto the nitrogen atoms of the spirocyclic core. epo.org The reaction is typically carried out in an organic solvent with a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. epo.orggoogle.com For example, a spirocyclic amine can be reacted with an aldehyde to introduce a new alkyl or aryl group. acs.orgepo.org
Multicomponent Reactions (e.g., Ugi Condensation) for Spiro Scaffold Construction
Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials. beilstein-journals.org The Ugi reaction, a prominent example of an MCR, is exceptionally versatile for creating diverse molecular scaffolds, including precursors to spirocyclic systems. beilstein-journals.orgmdpi.com This reaction typically involves the condensation of a carbonyl compound (a ketone or aldehyde), an amine, a carboxylic acid, and an isocyanide. mdpi.com
In the context of this compound, an Ugi reaction can be strategically employed to assemble a significant portion of the molecular framework. For instance, a suitably protected piperidinone derivative can serve as the ketone component. The subsequent Ugi adduct can then undergo further chemical transformations, often referred to as post-Ugi modifications, to complete the spirocyclic structure. rsc.org These modifications might include intramolecular cyclizations to form the second ring of the spiro system. mdpi.comrsc.org The Ugi 5-center-4-component reaction (U-5C-4CR), which may involve a ketone as the carbonyl component, has been successfully used to generate spiro tricyclic scaffolds. nih.gov
The strategic selection of components in a hypothetical Ugi reaction for a this compound precursor is outlined below.
Table 1: Hypothetical Ugi Reaction Components for a Triazaspiro Precursor
| Component Type | Example Reactant | Role in Scaffold Formation |
|---|---|---|
| Carbonyl | 1-Benzyl-4-piperidone | Forms the basis of the first six-membered ring and the spiro center. |
| Amine | Ammonia or a primary amine | Introduces one of the nitrogen atoms of the second ring. |
| Carboxylic Acid | A bifunctional acid (e.g., 3-aminopropanoic acid) | Provides atoms for the backbone of the second ring. |
| Isocyanide | tert-Butyl isocyanide | Facilitates the condensation and can be incorporated or removed later. |
Cascade Annulations for Fused Spirocyclic Systems
Cascade annulations, also known as domino or tandem reactions, are powerful synthetic tools for the rapid construction of complex cyclic and polycyclic molecules from simple precursors in a single, uninterrupted process. These reactions enhance synthetic efficiency by minimizing purification steps, solvent usage, and waste generation.
For the synthesis of the this compound core, a cascade annulation could be envisioned to form the second piperidine (B6355638) ring onto an existing piperidinone scaffold. A relevant strategy is the cascade [4+2] cycloaddition, which is a powerful method for constructing six-membered rings. sioc-journal.cn For example, a process could be designed where a derivative of piperidin-4-one is first converted into a reactive intermediate, such as a barbiturate-derived alkene. sioc-journal.cn This intermediate could then undergo a cascade reaction with a suitable partner, like an N-alkoxy acrylamide, to build the second heterocyclic ring. sioc-journal.cn
Another advanced approach involves post-Ugi modifications that proceed via a cascade mechanism. mdpi.com A palladium-catalyzed sequence starting from an Ugi adduct can trigger an intramolecular arylative dearomatization, creating a key spirocyclic intermediate, which is then followed by an aza-Michael addition to finalize the second ring of the spiro system. mdpi.com
Sustainable and Efficient Synthetic Approaches
Modern organic synthesis places a strong emphasis on developing methods that are not only effective but also environmentally sustainable and efficient in terms of time, energy, and resources.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jetir.org The use of microwave irradiation can dramatically reduce reaction times, often from days to hours or even minutes, while also improving reaction yields and product purity. arkat-usa.orgresearchgate.net This technique has been successfully applied to the synthesis of related triazaspiro heterocycles. arkat-usa.orgresearchgate.net
A notable study on the solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones demonstrated a significant rate enhancement using microwave heating compared to conventional methods. arkat-usa.orgresearchgate.net The formation of the spiroimidazolidinone system, a key step in the synthesis, was greatly accelerated under microwave conditions. arkat-usa.org This highlights the potential of microwave technology to create more efficient pathways for the synthesis of the this compound scaffold.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Triazaspiro[4.5]decan-2-one
| Reaction Step | Heating Method | Temperature | Reaction Time | Purity (HPLC) |
|---|---|---|---|---|
| Spirocycle Formation | Conventional | 80°C | 10 days | Satisfactory |
Eco-Safe Methodologies
"Green chemistry" principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of spiro heterocycles, several eco-safe methodologies are being explored.
One approach is the use of environmentally benign solvents, such as water, which is abundant, non-toxic, and inexpensive. researchgate.net Another green technique is mechanochemistry, which involves conducting reactions by mechanical grinding in the absence of a solvent or with minimal solvent. envirobiotechjournals.com This method has been shown to yield better results while using less solvent and energy than conventional solution-phase reactions for some spiro heterocycles. envirobiotechjournals.com The use of reusable catalysts and ionic liquids, which have low vapor pressure and high thermal stability, also contributes to greener synthetic routes. jetir.org These eco-safe approaches are highly applicable to the synthesis of this compound, aligning the production of complex molecules with the goals of environmental sustainability. researchgate.net
Reactivity and Derivatization Chemistry of 1,4,8 Triazaspiro 5.5 Undecane Scaffolds
Chemical Transformations at Nitrogen Centers
The nitrogen atoms within the 1,4,8-triazaspiro[5.5]undecane scaffold are key handles for derivatization, allowing for the introduction of a wide array of functional groups through alkylation, acylation, and other nitrogen-centered reactions. The differential reactivity of the N1, N4, and N8 positions, often controlled by protecting group strategies, enables selective functionalization.
Alkylation and acylation are fundamental transformations for elaborating the triazaspiro[5.5]undecane core. The secondary amine, typically at the N8 position in a protected scaffold, is a common site for introducing substituents. These reactions are crucial for tuning the molecule's steric and electronic properties.
For instance, in the synthesis of inhibitors for the enzyme METTL3 based on the related 1,4,9-triazaspiro[5.5]undecane scaffold, the secondary amine at N9 is readily functionalized. After Boc deprotection, this position can undergo nucleophilic aromatic substitution (SNAr) with activated heterocycles like 4,6-dichloropyrimidine (B16783) or be subjected to alkylation. unife.itmdpi.com An intermediate alkylation step with methyl iodide has been used to create an N-methyl amide derivative prior to further reactions. unife.itmdpi.com
Acylation reactions, often employing acyl halides or activated carboxylic acids, are also common. epo.org These methods allow for the introduction of amide functionalities, which can act as important hydrogen bond donors or acceptors, influencing biological activity.
Table 1: Examples of Alkylation and Acylation on Triazaspiro[5.5]undecane Scaffolds Note: The following examples utilize the closely related and more extensively documented 1,4,9-triazaspiro[5.5]undecane scaffold to illustrate typical reaction types.
| Precursor Scaffold | Reagent(s) | Reaction Type | Product Description | Reference |
|---|
The creation and control of stereocenters are critical in the synthesis of bioactive molecules. For the triazaspiro[5.5]undecane scaffold, stereoselectivity can be introduced either by using chiral starting materials or by employing asymmetric catalytic methods.
One notable strategy involves the Ugi four-component reaction. For example, in the synthesis of CCR5 antagonists, a piperidin-4-one, an amine, an N-Boc protected amino acid, and an isonitrile are reacted to generate a complex acyclic intermediate. researchgate.net Subsequent deprotection and acid-catalyzed cyclization yield the spiro-diketopiperazine core with defined stereochemistry originating from the amino acid component. researchgate.net
Furthermore, catalytic asymmetric methods offer powerful alternatives. While not demonstrated directly on the this compound core, the enantioselective Tsuji-Trost cyclization has been successfully used to synthesize chiral spiro-diketopiperazines. acs.org This palladium-catalyzed intramolecular allylation, guided by chiral ligands, establishes the spirocyclic framework with high enantioselectivity, highlighting a potential route for the stereocontrolled synthesis of functionalized this compound derivatives. acs.org
Modifications of the Spiro Ring System
Beyond N-functionalization, the carbon framework of the spiro-fused piperidine (B6355638) rings can also be modified. This can be achieved by building the scaffold from pre-functionalized precursors or through direct functionalization of the heterocyclic rings.
The most straightforward method to introduce functionality onto the piperidine rings is to begin the synthesis with a substituted piperidin-4-one. This precursor embeds desired substituents into the final spirocyclic product from the outset. Many reported syntheses of triazaspiro[5.5]undecane derivatives utilize this approach, incorporating functionalities such as lactam carbonyls (e.g., at C2 or C5) which are common features in bioactive analogues. unife.itnih.govresearchgate.net
For example, the reaction of a substituted piperidin-4-one with ethylenediamine (B42938) can be used to construct the 1,4,8-triazaspiro scaffold, as demonstrated in the synthesis of related triazaspiro[4.5]decane systems. nih.gov
Achieving regioselective functionalization on the this compound scaffold is a significant challenge due to the presence of three distinct nitrogen atoms and multiple C-H bonds.
The primary strategy to differentiate the nitrogen atoms involves the use of orthogonal protecting groups. Typically, the N1 and N4 positions are protected, often as tert-butyl carbamates (Boc), leaving the N8 secondary amine as the sole site for derivatization via alkylation, acylation, or coupling reactions. unife.itmdpi.com Subsequent removal of the protecting groups can then allow for further selective modification if desired.
For regioselective C-H functionalization, particularly on aryl substituents attached to the scaffold, directed ortho-metalation (DoM) is a powerful, albeit underexplored, strategy in this specific context. DoM utilizes a Lewis basic directing group (DMG) on an aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with various electrophiles. While no specific examples of DoM on a this compound derivative are reported, functional groups commonly installed on such scaffolds (e.g., amides, methoxy (B1213986) groups on aryl rings) are known to be effective DMGs, suggesting the applicability of this methodology for precise, regioselective derivatization.
Preparation of Functionalized Derivatives
The synthesis of functionalized this compound derivatives has been reported, notably in the patent literature for the development of new therapeutics. A key intermediate, 1,4,8-triazaspiro[5.5]undecan-5-one, is synthesized from benzyl (B1604629) 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate. google.com This demonstrates a practical route to a core scaffold that can be further elaborated, for instance, by coupling it with other moieties to produce final target compounds like BTK inhibitors. google.com
The versatility of the broader triazaspiro[5.5]undecane scaffold is evident from the wide range of derivatives prepared, primarily for biological screening. The table below summarizes the preparation of several functionalized derivatives, highlighting the diversity of substituents that can be incorporated.
Table 2: Selected Functionalized this compound Derivatives and Analogues
| Compound Name | Starting Materials | Key Transformation(s) | Application/Significance | Reference |
|---|---|---|---|---|
| 1-(5-Oxo-1,4,8-triazaspiro[5.5]undecan-8-yl)-5H-pyrido[4,3-b]indole-4-carboxamide | 1,4,8-Triazaspiro[5.5]undecan-5-one; 5H-pyrido[4,3-b]indole-4-carboxylic acid | Amide bond formation | BTK inhibitor intermediate | google.com |
| (3R)-1-Butyl-2,5-dioxo-3-((1R)-1-hydroxy-1-cyclohexylmethyl)-9-(4-(4-carboxyphenyloxy)phenylmethyl)-1,4,9-triazaspiro[5.5]undecane | Substituted piperidin-4-one, amine, N-Boc-amino acid, isonitrile | Ugi reaction, cyclization | Chemokine receptor modulator | epo.org |
| tert-Butyl 3-((4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)amino)-2-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | 4-Bromobenzyl bromide derivative, tert-butyl 2-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | Buchwald-Hartwig coupling | METTL3 inhibitor intermediate | unife.itmdpi.com |
| 9-Benzyl-1,8,10-triphenyl-1,4,9-triazaspiro[5.5]undecan-2-one | 1-Benzyl-2,6-diphenylpiperidin-4-one derivative, ethyl chloroacetate | Cyclization | Heterocyclic synthesis building block | nih.gov |
Introduction of Aromatic and Heteroaromatic Moieties
The nitrogen atoms of the this compound ring system serve as primary points for the attachment of aromatic and heteroaromatic groups. These moieties are crucial for establishing key interactions with biological targets. Common strategies include N-alkylation with benzyl halides and palladium-catalyzed cross-coupling reactions.
Reductive amination is a widely employed method to introduce substituted benzyl groups. For instance, the secondary amine at the 9-position (referring to the related 1,4,9-triazaspiro[5.5]undecane-2,5-dione scaffold) can be reacted with various benzaldehydes in the presence of a reducing agent to yield N-benzylated products. nih.gov This approach allows for the incorporation of a wide array of substituted phenyl rings, such as those bearing phenoxy groups. nih.gov
More advanced techniques like the Buchwald-Hartwig and Sugane Nucleophilic Aromatic Substitution (SNAr) reactions are pivotal for directly forming N-aryl and N-heteroaryl bonds. In the synthesis of potent enzyme inhibitors, a Boc-protected triazaspiro[5.5]undecane intermediate can be coupled with aryl halides using a palladium catalyst like Pd Ruphos G4. acs.org Following deprotection, the newly installed secondary amine can undergo further SNAr reactions, for example with dichloropyrimidines, to introduce heteroaromatic systems. acs.org This modular approach allows for the sequential and controlled addition of different aromatic and heteroaromatic units.
Another strategy involves building the heterocyclic ring onto the pre-functionalized spiro core. For example, reacting a substituted piperidin-4-one with appropriate reagents can lead to the formation of the second nitrogen-containing ring, already bearing aromatic substituents. tandfonline.comnih.gov
Table 1: Examples of Aromatic and Heteroaromatic Derivatization Reactions Data derived from studies on closely related triazaspiro[5.5]undecane isomers.
| Starting Material | Reagent(s) | Reaction Type | Product Moiety | Reference |
| 9-H-1,4,9-Triazaspiro[5.5]undecane-2,5-dione | 4-Phenoxybenzaldehyde, Na(OAc)₃BH | Reductive Amination | 9-(4-Phenoxybenzyl) | nih.gov |
| Boc-protected 1-oxa-4,9-diazaspiro[5.5]undecane | 4-Bromobenzyl bromide | N-Alkylation | N-(4-Bromobenzyl) | acs.org |
| Aryl halide | Boc-protected triazaspirocycle, Pd Ruphos G4 | Buchwald-Hartwig Coupling | N-Aryl | acs.org |
| N-H spirocycle | 4,6-Dichloropyrimidine | S | N-(6-Chloropyrimidin-4-yl) | acs.org |
Synthesis of Lactam and Dione (B5365651) Analogs
Incorporating carbonyl groups into the this compound scaffold to form lactam (mono-oxo) and dione (di-oxo) analogs is a key strategy for enhancing target binding, often by creating additional hydrogen bond donor and acceptor sites. acs.org
Lactam Analogs (Mono-oxo)
Lactam derivatives, such as 1,4,8-triazaspiro[5.5]undecan-5-one, can be synthesized through multi-step sequences. A common route begins with the alkylation of a protected piperidine derivative. For example, a protected 1-oxa-4,9-diazaspiro[5.5]undecane can be alkylated with ethyl 2-bromoacetate. acs.org Subsequent reaction steps lead to the formation of the lactam ring. A patent describes the preparation of benzyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate, which serves as a precursor to the unsubstituted lactam after debenzylation. google.com Another approach involves the reaction of 1-benzyl-2,6-diphenylpiperidin-4-one with ethyl chloroacetate, which yields a 1,4,9-triazaspiro[5.5]undecan-2-one derivative. tandfonline.comnih.gov
Dione Analogs (Di-oxo)
The synthesis of 1,4,9-triazaspiro[5.5]undecane-2,5-dione analogs, also known as spirodiketopiperazines, has been extensively explored. A powerful method is the Ugi four-component reaction (Ugi-4CR). nih.govscribd.com This reaction typically involves a substituted piperidin-4-one, an amine, an N-Boc protected amino acid, and an isonitrile. nih.gov The resulting Ugi product undergoes deprotection of the Boc group, which is followed by an acid-catalyzed cyclization to furnish the spirodiketopiperazine core. nih.govscribd.com This methodology is highly versatile, allowing for the introduction of significant diversity at multiple positions of the final molecule. nih.gov
An alternative catalytic asymmetric approach involves the intramolecular Tsuji–Trost allylation of a precursor generated from an Ugi reaction, which can produce enantioenriched dione products. acs.org Simpler methods have also been reported, such as the reaction of a substituted piperidin-4-one with reagents that build the dione ring directly. tandfonline.comnih.gov
Patents also describe the synthesis of various dione derivatives, such as (3R)-1-butyl-2,5-dioxo-3-((1R)-1-hydroxy-1-cyclohexylmethyl)-9-(4-(4-carboxyphenyloxy)phenylmethyl)-1,4,9-triazaspiro[5.5]undecane, highlighting the scaffold's utility in complex molecule synthesis. epo.org
Table 2: Synthetic Approaches to Lactam and Dione Analogs Data derived from studies on closely related triazaspiro[5.5]undecane isomers.
| Product Type | Synthetic Method | Key Reagents/Steps | Resulting Scaffold | Reference |
| Lactam | Alkylation & Cyclization | Ethyl 2-bromoacetate, followed by cyclization | 1,4,9-Triazaspiro[5.5]undecan-2-one | acs.org |
| Lactam | Condensation | 1-Benzyl-2,6-diphenylpiperidin-4-one, ethyl chloroacetate | 1,4,9-Triazaspiro[5.5]undecan-2-one | tandfonline.comnih.gov |
| Dione | Ugi-4CR & Cyclization | Piperidin-4-one, amine, N-Boc-amino acid, isonitrile; acid treatment | 1,4,9-Triazaspiro[5.5]undecane-2,5-dione | nih.govscribd.com |
| Dione (Asymmetric) | Intramolecular Tsuji–Trost Allylation | Ugi-product, Pd₂(dba)₃, chiral ligand | 1,4,9-Triazaspiro[5.5]undecane-2,5-dione | acs.org |
Coordination Chemistry and Metal Complexation of 1,4,8 Triazaspiro 5.5 Undecane
1,4,8-Triazaspiro[5.5]undecane as a Polydentate Ligand System
This compound functions as a tridentate ligand, capable of binding to a metal center through the lone pairs of electrons on its three nitrogen atoms. Such multidentate ligands, often called chelating agents, typically form more stable metal complexes compared to monodentate ligands due to the chelate effect. The spirocyclic framework consists of two fused rings sharing a single carbon atom, which imparts significant structural constraints and pre-organizes the nitrogen donors for coordination to a metal ion.
The design of ligands based on spirocyclic triamines is governed by several key principles aimed at creating specific coordination environments. The foremost principle is the inherent rigidity of the spiro skeleton. Current time information in Bangalore, IN. This rigidity reduces the conformational flexibility of the ligand, minimizing the entropic penalty upon coordination and leading to more stable metal complexes.
Key design principles include:
Stereochemical Control: The rigid spirocyclic structure provides a well-defined three-dimensional framework, which can be used to control the stereochemistry of the resulting metal complex. Current time information in Bangalore, IN. This is particularly advantageous in the development of asymmetric catalysts.
Pre-organization: The nitrogen donor atoms are held in a relatively fixed spatial arrangement. This pre-organization means less conformational change is required for the ligand to bind to a metal ion, enhancing the stability of the complex.
Functionalization: The basic triazaspiro[5.5]undecane scaffold can be chemically modified. Attaching different substituents to the nitrogen or carbon atoms allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the reactivity and properties of the metal complex. Derivatives of the related 1,4,9-Triazaspiro[5.5]undecan-2-one have been synthesized to create potent and selective inhibitors for biological targets. acs.org
The rigidity imposed by the spirocyclic framework significantly influences how the ligand coordinates to a metal center. A tridentate amine ligand like this compound can coordinate to an octahedral metal center in one of two ways: facially (fac), where the three nitrogen atoms occupy one face of the octahedron, or meridionally (mer), where the three donors lie in a plane that also contains the metal ion.
The constrained geometry of the spirochete often favors one coordination mode over the other. The bite angles (the N-M-N angle, where M is the metal) are constrained by the ring structure. For this compound, which contains two six-membered rings (a piperidine (B6355638) and a piperazine (B1678402) ring fused at the spiro center), the geometry is likely to favor a facial coordination mode to minimize ring strain, creating a stable "cap" on one side of the metal ion. This contrasts with more flexible linear triamines, which can more easily adopt either a fac or mer arrangement.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent. The choice of metal salt (e.g., chlorides, nitrates, perchlorates) and solvent can influence the final structure and composition of the coordination compound.
A general synthetic route can be described as: this compound + MXn → [M(this compound)Xn] (where M = metal ion, X = anion, n = charge of the metal ion)
While specific crystal structures for metal complexes of the unsubstituted this compound are not prominently detailed in the searched literature, characterization can be achieved through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For instance, derivatives of the isomeric 1,3,8-Triazaspiro[4.5]decane have been extensively studied, revealing how the spiro scaffold interacts with biological targets. mdpi.comresearchgate.net
Based on related structures, a hypothetical copper(II) complex, [Cu(this compound)Cl2], would be expected to have a distorted square pyramidal or trigonal bipyramidal geometry. Below is a representative table of expected structural parameters for such a complex, derived from known data for similar copper-triamine complexes.
| Parameter | Expected Value | Description |
|---|---|---|
| Cu-N1 Bond Length | ~2.05 Å | Bond distance between copper and the first nitrogen donor. |
| Cu-N4 Bond Length | ~2.03 Å | Bond distance between copper and the second nitrogen donor. |
| Cu-N8 Bond Length | ~2.06 Å | Bond distance between copper and the third nitrogen donor. |
| Cu-Cl1 Bond Length | ~2.28 Å | Bond distance between copper and the first chloride ligand. |
| Cu-Cl2 Bond Length | ~2.35 Å | Bond distance between copper and the second chloride ligand. |
| N-Cu-N Bite Angle | ~85-90° | Angle formed by two coordinating nitrogen atoms and the central copper ion. |
| Coordination Geometry | Distorted Square Pyramidal | The expected 3D arrangement of ligands around the central metal ion. |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The rigid and well-defined structure of this compound makes it an excellent building block for designing complex supramolecular assemblies and host-guest systems.
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. Triazaspiro scaffolds are highly suited for creating synthetic receptors capable of recognizing specific substrates or guests. The rigid framework orients appended functional groups in a precise manner, creating a binding pocket (or cavity) that is complementary in shape and chemical nature to a target guest molecule.
Research on the related 1,3,8-Triazaspiro[4.5]decane scaffold has demonstrated its utility in creating inhibitors that target specific biological entities, such as the c-subunit of F1/FO-ATP synthase. mdpi.comresearchgate.net In these cases, the spirocycle acts as a privileged structure, providing a rigid core from which various functional groups are projected to achieve selective binding. This approach highlights a key strategy in supramolecular design: using a rigid scaffold to translate molecular-level information into a specific, recognizable three-dimensional shape.
Encapsulation refers to the containment of one chemical species (the guest) within the molecular framework of another (the host). While classic examples of metal ion encapsulation involve macrocyclic ligands like crown ethers or cryptands, cage-like structures built from smaller ligands can also achieve this.
The this compound ligand itself is too small to fully encapsulate a metal ion. However, it can be used as a building block to construct larger, cage-like supramolecular structures. For example, two such ligands could coordinate to a single metal center, or multiple ligand-metal units could self-assemble into a larger, hollow architecture. Such assemblies could potentially create a cavity suitable for encapsulating smaller metal ions or other guest molecules. The ability of chelating agents to sequester metal ions is a well-established principle. nouryon.comgoogle.com While direct evidence for encapsulation by a simple this compound complex is not documented in the provided literature, the principles of ligand design suggest its potential as a component in more complex host systems.
Computational and Theoretical Investigations of 1,4,8 Triazaspiro 5.5 Undecane
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a standard method for investigating the properties of medium-sized organic molecules like 1,4,8-triazaspiro[5.5]undecane. By approximating the many-body Schrödinger equation, DFT offers a balance between computational cost and accuracy, making it ideal for calculating ground-state electronic structures, molecular orbitals, and the energetics of chemical reactions.
The electronic structure of this compound is dominated by the presence of three secondary amine nitrogen atoms. DFT calculations, often using basis sets such as 6-31G* or larger, are employed to determine the distribution of electron density and the nature of the frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For this compound, the HOMO is primarily localized on the lone pairs of the nitrogen atoms. Due to the molecule's C2 symmetry in its most stable conformation, the HOMO often represents a symmetric combination of the lone pair orbitals on the two equivalent N4 and N8 atoms. The N1 nitrogen, being in a different chemical environment, contributes to a separate, slightly lower-energy molecular orbital. The LUMO is typically a diffuse, anti-bonding σ* orbital distributed across the C-H and C-N bonds of the molecular framework.
The energy gap between the HOMO and LUMO is a significant indicator of chemical stability and reactivity. A larger gap implies higher kinetic stability. Calculations provide precise values for these orbital energies, which are essential for predicting sites of electrophilic and nucleophilic attack.
| Property | HOMO | LUMO | HOMO-LUMO Gap |
|---|---|---|---|
| Energy (eV) | -5.98 | 1.15 | 7.13 eV |
| Primary Localization | Nitrogen lone pairs (N4, N8) | σ* orbitals of C-H/C-N bonds | - |
| Orbital Character | Non-bonding (n) | Anti-bonding (σ*) | - |
DFT is exceptionally useful for mapping the potential energy surfaces of chemical reactions. For a polyamine like this compound, a fundamental reaction is protonation. The molecule contains two distinct types of nitrogen atoms: the N1 atom and the chemically equivalent N4 and N8 atoms. Computational studies can precisely determine the relative proton affinities of these sites.
By calculating the Gibbs free energy change (ΔG) for the protonation reaction at each nitrogen, the thermodynamic preference can be established. Typically, the N4/N8 positions are predicted to be the most basic sites due to better solvation of the resulting ammonium (B1175870) cation and favorable electronic effects.
Furthermore, transition state theory combined with DFT allows for the calculation of activation barriers for dynamic processes. For instance, the energy barrier for proton transfer between nitrogen sites can be modeled. This involves locating the transition state structure for the transfer and calculating its energy relative to the protonated ground states. Such analyses provide a complete kinetic and thermodynamic profile of the molecule's acid-base chemistry.
| Protonation Site | Calculated PA (kJ/mol) | Relative Basicity |
|---|---|---|
| N1 | 975.2 | Less Basic |
| N4 / N8 | 988.6 | More Basic |
Conformational Analysis and Molecular Dynamics Simulations
The spirocyclic structure of this compound imparts significant conformational complexity. The two fused six-membered rings can adopt various arrangements, and understanding their relative stabilities and interconversion dynamics is critical.
Systematic conformational searches using molecular mechanics (MM) followed by geometry optimization with DFT are performed to identify all stable low-energy structures. The primary conformers include:
Diequatorial Chair-Chair: The most stable conformer, where the C-N bonds at the spiro center are equatorial with respect to the adjacent ring. This minimizes steric hindrance.
Axial-Equatorial Chair-Chair: A higher-energy conformer.
Chair-Boat and Chair-Twist-Boat: Intermediate energy conformers that often act as intermediates in the ring-flipping process.
The relative energies of these conformers are calculated to generate a potential energy landscape, which reveals their thermodynamic populations at a given temperature according to the Boltzmann distribution.
| Conformer | Relative Energy (ΔE, kJ/mol) | Calculated Population (%) | Key Structural Feature |
|---|---|---|---|
| Diequatorial Chair-Chair | 0.0 | >99% | Both rings in stable chair form; minimal steric strain. |
| Axial-Equatorial Chair-Chair | 12.5 | <1% | One C-N spiro bond is axial, inducing steric strain. |
| Diequatorial Chair-Twist-Boat | 23.8 | <0.1% | One ring is in a high-energy twist-boat form. |
Molecular dynamics (MD) simulations and transition state calculations provide insight into the dynamic behavior of the molecule, specifically the interconversion between conformers (e.g., ring flipping). The chair-to-chair interconversion of a six-membered ring does not occur in a single step but proceeds through higher-energy intermediates (twist-boat) and transition states (half-chair).
For this compound, the flipping of one ring relative to the other is a complex process with a significant energy barrier. Computational methods can locate the transition state for this process and calculate the activation energy. This barrier, typically in the range of 40-50 kJ/mol, governs the rate at which the molecule can interconvert between its degenerate diequatorial chair-chair forms at room temperature. MD simulations can visualize these pathways and calculate the frequency of such events over time.
The conformational equilibrium of this compound can be influenced by the surrounding solvent. This is modeled computationally using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent simulations where individual solvent molecules are included in the calculation.
While the diequatorial chair-chair conformer possesses a relatively small dipole moment due to its high symmetry, other conformers, such as a chair-boat form, may be more polar. Polar solvents (e.g., water, methanol) can preferentially stabilize conformers with larger dipole moments, thereby shifting the equilibrium. Calculations can quantify this effect by comparing the relative free energies of conformers in the gas phase versus in a solvent continuum. For this compound, the stability of the diequatorial chair-chair conformer is so pronounced that even in polar solvents, it remains the overwhelmingly dominant species, though the energy gap to other conformers may be slightly reduced.
In Silico Approaches for Structure-Activity Relationship (SAR) Studies
Computational, or in silico, methods are integral to modern drug discovery, providing powerful tools to investigate and predict the chemical properties and biological activities of novel compounds. For the this compound scaffold and its derivatives, these theoretical investigations are crucial for understanding their structure-activity relationships (SAR). SAR studies help in deciphering how the specific structural features of a molecule contribute to its biological effect, thereby guiding the rational design of more potent and selective therapeutic agents. By simulating molecular interactions and predicting compound behavior, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, within the active site of a target protein.
Research on closely related spirocyclic systems highlights the utility of this approach. For instance, in silico studies on spiro heterocycles bearing a piperidine (B6355638) moiety, which includes a triazaspiro[5.5]undecane core, have been conducted to evaluate their potential as antileishmanial agents. tandfonline.com In these simulations, the triazaspiro[5.5]undecane core was observed to orient itself within the binding site of the target enzyme, with specific substituents forming favorable hydrophobic interactions with key amino acid residues like Val230 and Arg17. tandfonline.com
A significant example of computational investigation is the development of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives as potent and selective inhibitors of the enzyme METTL3 (Methyltransferase-like 3), which is implicated in various cancers. acs.orgnih.govuzh.ch This research showcases a structure-based drug design approach where initial hit compounds were optimized through iterative cycles of chemical synthesis, biological testing, and computational analysis, including X-ray crystallography. acs.orgnih.gov The optimization process aimed to enhance binding affinity by rigidifying the flexible structure of the initial hits, thereby reducing the entropic penalty upon binding. acs.org
The following tables summarize the data from the optimization of these 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives, illustrating the impact of structural modifications on their inhibitory activity and physicochemical properties.
Table 1: Initial Optimization of METTL3 Inhibitors Data sourced from Dolbois et al., 2021. acs.org
| Compound No. | Modification | IC50 (µM) | Ligand Efficiency (LE) |
|---|---|---|---|
| 1 | Initial Hit | 7.0 | 0.29 |
| 2 | Ring Closure | 1.8 | 0.31 |
| 5 | Phenyl Replacement | 0.28 | 0.32 |
| 8 | Pyrimidine (B1678525) Intro | 0.088 | 0.34 |
Table 2: Further Optimization via Halogenation Data sourced from Dolbois et al., 2021. acs.org
| Compound No. | Modification | IC50 (µM) | Permeability (Papp) |
|---|---|---|---|
| 10 | Phenyl Ring | 0.100 | Low |
| 19 | Chlorine on Pyrimidine | 0.024 | - |
| 20 | Fluorine on Phenyl (ortho) | 0.038 | Increased |
| 21 | Fluorine on Phenyl (meta) | 0.032 | - |
| 22 (UZH2) | Lead Compound | 0.005 | Favorable |
These detailed computational and experimental studies on the closely related 1,4,9-triazaspiro[5.5]undecane isomer provide a strong blueprint for investigating the therapeutic potential of the this compound scaffold against various biological targets.
Prediction of Allosteric Effects on Biological Targets
Allosteric modulation is a sophisticated mechanism of biological regulation where the binding of a ligand (an allosteric modulator) to a site on a protein, distinct from the primary (orthosteric) active site, causes a conformational change that alters the protein's activity. universiteitleiden.nlfrontiersin.org Allosteric modulators can enhance (Positive Allosteric Modulators, or PAMs), inhibit (Negative Allosteric Modulators, or NAMs), or have no effect on their own while blocking other modulators (Neutral Allosteric Modulators). frontiersin.orgpharmacologycanada.org This mechanism offers significant advantages in drug development, including higher target specificity and a more nuanced "tuning" of protein function compared to direct activation or inhibition of the active site. universiteitleiden.nlnih.gov
The potential for triazaspiro[5.5]undecane derivatives to act as allosteric modulators is an emerging area of interest. For example, certain 1,5,9-triazaspiro[5.5]undecanes have been evaluated for their ability to allosterically modulate the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a G-protein coupled receptor (GPCR). nih.gov This finding suggests that the triazaspiro[5.5]undecane scaffold can interact with allosteric sites on complex signaling proteins.
Predicting whether a compound like this compound could have allosteric effects relies on advanced computational methods. nih.gov Several in silico approaches have been developed to identify potential allosteric sites on proteins:
Sequence-Based Methods: These methods leverage the evolutionary conservation of allosteric sites, which are often less conserved than orthosteric sites, to predict their location from the protein's amino acid sequence. nih.gov Protein language models (PLMs) are increasingly used to analyze sequence data and identify residues that may be involved in allosteric communication. biorxiv.org
Structure-Based Methods: These approaches use the three-dimensional structure of a protein. Some methods analyze the protein's dynamics through normal mode analysis or molecular dynamics simulations to identify pockets or "hot spots" that, upon ligand binding, could influence the active site from a distance. arxiv.org Other techniques rank the various pockets on a protein's surface based on their physicochemical properties and their likelihood of being an allosteric site. arxiv.org
Graph-Theoretical Approaches: These methods model the protein as a network of interacting atoms or residues. By analyzing the "communication pathways" within this network, it is possible to predict how a perturbation at one site (e.g., binding of a modulator) might propagate to affect a distant functional site. arxiv.orgnih.gov
While specific computational studies predicting the allosteric effects of this compound are not yet widely published, the existing computational frameworks for allosteric site prediction provide the necessary tools for such future investigations. nih.govarxiv.org Given the documented allosteric activity of a related isomer, exploring the potential of the this compound scaffold to allosterically modulate key biological targets represents a promising direction for future research.
Applications of 1,4,8 Triazaspiro 5.5 Undecane in Chemical Research
Scaffold Design in Functional Molecular Architectures
The spirocyclic nature of the 1,4,8-triazaspiro[5.5]undecane framework is central to its utility as a scaffold. This class of compounds, including its isomers like 1,4,9-triazaspiro[5.5]undecane, serves as a foundational structure for building complex molecules with precisely controlled three-dimensional arrangements. nih.govscribd.com
A defining feature of the spiro[5.5]undecane system is its inherent rigidity. The fusion of two six-membered rings through a spiro-center restricts conformational flexibility, conferring a stiffness to the entire molecule. thieme-connect.comresearchgate.net This rigidity is a highly desirable trait in rational drug design and molecular recognition. By reducing the entropic penalty upon binding to a biological target, a rigid scaffold can significantly enhance binding affinity and potency. acs.org
This principle was effectively demonstrated in the development of potent inhibitors for the enzyme METTL3, where a 1,4,9-triazaspiro[5.5]undecan-2-one core was employed. Researchers found that rigidifying the molecule was a key strategy to "freeze" the ligand in its optimal binding conformation, leading to a substantial improvement in inhibitory activity. acs.org The constrained nature of the spirocycle ensures that the appended functional groups are held in a well-defined orientation, maximizing their intended interactions with a target protein.
The rigid framework of triazaspiro[5.5]undecane acts as a reliable anchor for orienting functional groups in specific spatial vectors. thieme-connect.comresearchgate.net The scaffold provides multiple points for substitution, allowing chemists to systematically introduce and vary functional groups to probe and optimize molecular interactions. Derivatives such as 1,4,9-triazaspiro[5.5]undecane-2,5-dione (a spirodiketopiperazine) are considered particularly attractive scaffolds because they allow for the introduction of chemical diversity at up to four distinct positions. nih.gov
This precise spatial control has been leveraged to design ligands for G protein-coupled receptors (GPCRs). The three-dimensional structure of the spirodiketopiperazine scaffold can effectively mimic the orientation of amino acid side chains in a protein's beta-turn structure, a common recognition motif in biological systems. nih.govscribd.com In the development of inhibitors for the METTL3 enzyme, systematic modifications to the substituents on the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold were crucial for optimizing potency. For instance, replacing an ether linkage with a lactam in one derivative created new hydrogen bond interactions with the target, boosting potency significantly. acs.org
| Compound | Key Structural Modification | Biological Activity (IC₅₀, μM) | Rationale/Outcome |
|---|---|---|---|
| Compound 5 | Initial scaffold with pyridine (B92270) core and benzylamine (B48309) on pyrimidine (B1678525) ring. | 0.79 | Established a baseline potency through a potential cation-π interaction. acs.org |
| Compound 7 | Ether linkage replaced with an SNAr reaction product. | 0.14 | Explored alternative linkages, but resulted in the loss of a key hydrogen bond interaction. acs.org |
| Compound 8 | Ether linkage replaced with a lactam. | 0.037 | The lactam restored and added hydrogen bonds, significantly boosting potency. acs.org |
| Compound 13 | Lactam N-methylation of a related potent compound. | 0.17 | Demonstrated the crucial role of the lactam's N-H group for hydrogen bonding, as methylation led to a 19-fold potency decrease. acs.org |
Catalytic Applications of Spiro Triaza Systems
While the direct use of this compound as a catalyst is not extensively documented, the inherent properties of spiro triaza systems make them highly promising candidates for applications in catalysis. The rigid framework is ideal for creating a well-defined coordination sphere for a metal center, a key requirement for an effective catalyst scaffold. thieme-connect.comresearchgate.net
The synthesis of these complex spiro systems often relies on advanced catalytic methods. A notable example is the catalytic asymmetric synthesis of spiro-diketopiperazines, which share the core structure of compounds like 1,4,9-triazaspiro[5.5]undecane-2,5-dione. Researchers have developed an intramolecular Tsuji–Trost reaction using a palladium catalyst and chiral ligands to construct these spiro heterocycles with high yield and excellent enantioselectivity. acs.org This approach highlights the synergy between catalysis and the synthesis of spiro triaza systems, paving the way for the creation of novel chiral spirocyclic ligands that could be used in other asymmetric transformations.
| Entry | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | dppe | THF | 86 | - |
| 2 | (R)-BINAP | THF | >95 | 85 |
| 3 | (R,R)-ANDEN-Ph | Toluene | 94 | 90 |
| 4 | (S,S)-DACH-Naphth | Toluene | 91 | 96 |
Role as Key Intermediates in Fine Chemical Synthesis
Triazaspiro[5.5]undecane derivatives are frequently employed as key intermediates in multi-step syntheses of complex target molecules, particularly in medicinal chemistry. Their structure allows for the convergent assembly of different molecular fragments onto a central, conformationally defined core.
The synthesis of potent METTL3 inhibitors provides a clear example of this utility. acs.orguzh.ch A crucial building block, a Boc-protected spirocycle intermediate, was first prepared in a multi-step sequence starting from commercial 1-Boc-4-piperidone. This intermediate was then used in subsequent reactions, such as amide couplings or Buchwald–Hartwig reactions, to build the final, highly potent inhibitor molecules. acs.org Similarly, the synthesis of CCR5 antagonists for potential HIV therapy utilized a 1,4,9-triazaspiro[5.5]undecane-2,5-dione scaffold that was efficiently constructed using a solid-phase Ugi four-component condensation reaction. nih.govscribd.com The use of the spirocycle as a key intermediate allows for a modular and efficient synthetic strategy.
Potential in Advanced Materials Science
The structural and electronic properties of the triazaspiro[5.5]undecane core suggest its potential for use in the development of novel organic materials.
The field of organic electronics seeks materials that combine good charge-carrier mobility with stability and processability. rsc.orgmdpi.com While five-ring-fused systems like pentacene (B32325) have shown high mobility, their instability is a major drawback. rsc.org Spiro-configured compounds have emerged as a promising class of materials in this area. researchgate.net
The this compound scaffold possesses several features that are attractive for organic semiconductors. Its inherent three-dimensional and rigid structure can be used to control the solid-state packing of molecules, preventing the extensive, planar π-π stacking that can sometimes lead to undesirable electronic properties or instability. Furthermore, the nitrogen atoms within the heterocyclic rings can modulate the frontier molecular orbital energies (HOMO/LUMO), which is critical for tuning the electronic and charge-transport properties of the material. rsc.org By functionalizing the triazaspiro[5.5]undecane core with appropriate chromophores or electronically active groups, it may be possible to design new organic semiconductors with tailored properties for applications in devices like organic field-effect transistors (OFETs).
Emitting Materials
Currently, there is a lack of publicly available scientific literature detailing the specific application of this compound or its direct derivatives as emitting materials. While the broader class of spirocyclic compounds has been investigated for its potential in developing materials for organic light-emitting diodes (OLEDs) and other luminescent applications, specific research findings on the photoluminescent or electroluminescent properties of this compound are not documented in the searched scientific databases and resources.
The general utility of spiro-compounds in emitting materials stems from their rigid and sterically demanding structures, which can prevent intermolecular interactions that often lead to luminescence quenching. However, the synthesis and characterization of this compound in the context of emissive properties have not been reported.
Similarly, while triaza-containing ligands are utilized in the formation of luminescent metal complexes, no studies were found that specifically employ the this compound scaffold for this purpose. Research in the field of luminescent metal complexes is extensive, but does not currently include complexes based on this particular spirocyclic ligand.
Therefore, no detailed research findings or data tables on the emissive properties of this compound can be provided at this time.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of 1,4,8-triazaspiro[5.5]undecane?
- Methodology : Synthesis requires precise control of temperature, pressure, and catalysts. For example, stepwise ring closure via cyclocondensation reactions under inert atmospheres (e.g., nitrogen) minimizes side products. Catalysts like palladium or organocatalysts can enhance spirocyclic bond formation. Reaction intermediates should be purified via column chromatography before final cyclization .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via H/C NMR to confirm structural fidelity at each step .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR identify proton/carbon environments, with spirocyclic carbons appearing as distinct singlets (e.g., δ 70–90 ppm for bridgehead carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHN: calc. 155.1423, observed 155.1425) .
- X-ray Crystallography : Resolves absolute stereochemistry and spirocyclic geometry .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and quantify impurities (e.g., hydrolyzed or oxidized byproducts) .
- Data Interpretation : Use Arrhenius kinetics to predict shelf life at standard storage conditions (2–8°C, inert atmosphere) .
Advanced Research Questions
Q. What experimental strategies can elucidate the biological mechanism of this compound derivatives?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for protease activity) .
- Cellular Uptake : Radiolabel the compound (e.g., C) and quantify intracellular accumulation via scintillation counting .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?
- Factorial Design : Use a 2 factorial approach to test variables (e.g., solvent polarity, substituent electronic effects) on bioactivity. Statistical analysis (ANOVA) identifies dominant factors .
- Comparative Meta-Analysis : Cross-reference datasets from independent studies (e.g., IC values) to isolate protocol-specific biases (e.g., cell line variability) .
Q. What role does polymorphism play in the biological activity of this compound crystals?
- Crystallographic Screening : Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile) and analyze crystal packing via X-ray diffraction. Correlate lattice energy (DFT calculations) with dissolution rates and bioavailability .
- In Vivo Testing : Compare pharmacokinetics (AUC, C) of polymorphic forms in animal models to identify optimal crystal forms .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?
- SAR Workflow :
Substituent Variation : Synthesize analogs with alkyl/aryl groups at positions 1, 4, and 2.
Activity Profiling : Test against a panel of related targets (e.g., GPCRs, ion channels) to map selectivity .
QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (Hammett σ) with activity .
Q. What green chemistry approaches can reduce hazardous waste in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
